Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, methyl ester
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Overview
Description
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, methyl ester is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzeneacetic acid, where the benzene ring is substituted with bromine and methoxy groups, and the carboxylic acid is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, methyl ester typically involves the bromination of 3,4-dimethoxybenzeneacetic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The esterification is usually carried out using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include amines or thioethers.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The ester group can be hydrolyzed to release the active acid form, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 3,4-dimethoxy-, methyl ester: Similar structure but lacks the bromine atom.
Benzeneacetic acid, 2-bromo-4,5-dimethoxy-, methyl ester: Similar structure but with different positions of the methoxy groups.
Uniqueness
Benzeneacetic acid, 2-bromo-3,4-dimethoxy-, methyl ester is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H13BrO4 |
---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 2-(2-bromo-3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO4/c1-14-8-5-4-7(6-9(13)15-2)10(12)11(8)16-3/h4-5H,6H2,1-3H3 |
InChI Key |
CPVIERUTHHEVCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)OC)Br)OC |
Origin of Product |
United States |
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